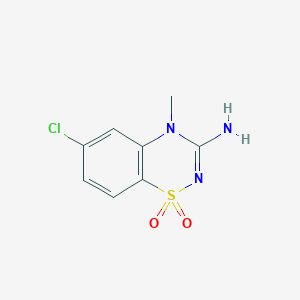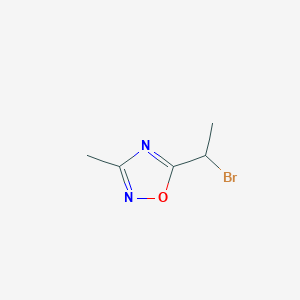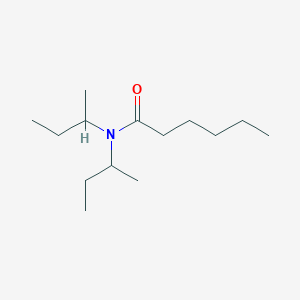
2,3,7,8-Thianthrenetetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,7,8-Thianthrenetetrol is a sulfur-containing heterocyclic compound with the chemical formula C12H8O4S2 It is characterized by a dibenzo-fused 1,4-dithiine ring, where two sulfur atoms are embedded diagonally
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,7,8-Thianthrenetetrol typically involves the use of arenethiols as starting materials. One common method includes the reaction of arenethiols with fuming sulfuric acid and reductants such as zinc or tin(II) chloride. Another approach involves the use of S2Cl2 and Lewis acids like aluminum chloride to directly synthesize thianthrene derivatives from unfunctionalized aromatic substrates .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalytic amounts of trifluoromethanesulfonic acid in hexafluoroisopropyl alcohol at elevated temperatures has been reported to produce thianthrene derivatives in significant yields .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,7,8-Thianthrenetetrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the sulfur atoms play a crucial role.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thianthrene derivatives .
Applications De Recherche Scientifique
2,3,7,8-Thianthrenetetrol has a wide range of applications in scientific research:
Biology: The compound’s redox behavior and electron-donating properties make it useful in biological studies, particularly in understanding electron transfer processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2,3,7,8-Thianthrenetetrol involves its redox behavior and electron-donating properties. The sulfur atoms in the compound facilitate electron transfer processes, making it an effective electron donor. This property is utilized in various chemical reactions and applications, including the development of organic electronic materials .
Comparaison Avec Des Composés Similaires
Thianthrene: A sulfur-containing heterocyclic compound with similar structural properties.
Dibenzothiophene: Another sulfur-containing compound with a fused ring structure.
Benzothiophene: A simpler sulfur-containing heterocyclic compound.
Uniqueness: 2,3,7,8-Thianthrenetetrol is unique due to its specific arrangement of sulfur atoms and its ability to undergo a wide range of chemical reactions. Its redox behavior and electron-donating properties make it distinct from other similar compounds .
Propriétés
Numéro CAS |
24066-96-4 |
|---|---|
Formule moléculaire |
C12H8O4S2 |
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
thianthrene-2,3,7,8-tetrol |
InChI |
InChI=1S/C12H8O4S2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4,13-16H |
Clé InChI |
KPWWYSXDMXFVIW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC2=C1SC3=C(S2)C=C(C(=C3)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-prop-2-enylpurine-2,6-dione](/img/structure/B14085312.png)


![propan-2-yl 2-(4-oxo-6-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B14085324.png)
![1,1'-(1,3-Propanediyl)bis[4-(3-chlorophenyl)piperazine] Dihydrochloride](/img/structure/B14085326.png)
![1-[4-(Propan-2-yl)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085335.png)

![[(2R,4R)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidin-2-yl]methanol](/img/structure/B14085338.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B14085345.png)

![1-{2-[(4-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14085359.png)
![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B14085363.png)

